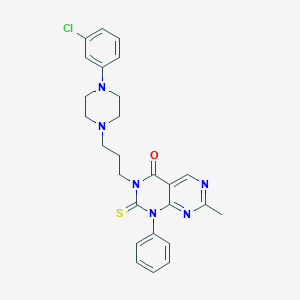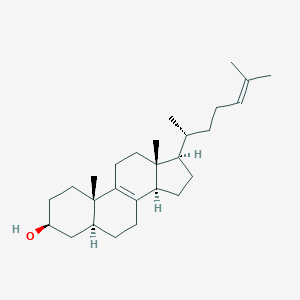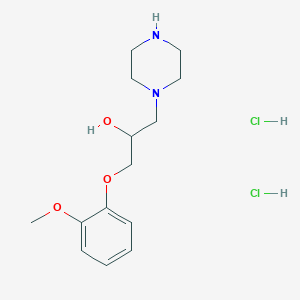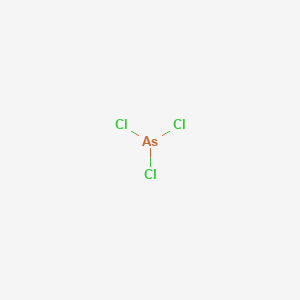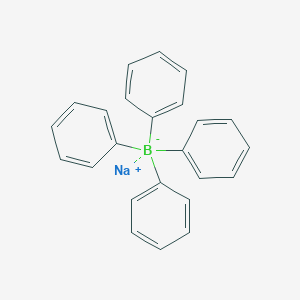
Sodium tetraphenylborate
概要
説明
Sodium Tetraphenylborate is an organic compound with the formula NaB(C6H5)4. It is a salt, wherein the anion consists of four phenyl rings bonded to boron . This white crystalline solid is used to prepare other tetraphenylborate salts, which are often highly soluble in organic solvents . It is commonly used in inorganic and organometallic chemistry as a precipitating agent .
Synthesis Analysis
Sodium Tetraphenylborate is synthesized by the reaction between sodium tetrafluoroborate and phenylmagnesium bromide . A related synthesis involves the use of phenylsodium in place of the Grignard reagent .Molecular Structure Analysis
The molecular formula of Sodium Tetraphenylborate is C24H20BNa . The anion consists of four phenyl rings bonded to boron .Chemical Reactions Analysis
Sodium Tetraphenylborate is used as a precipitating agent for potassium, ammonium, rubidium, and caesium ions, and some organic nitrogen compounds . It is also employed as a phenyl donor in palladium-catalyzed cross-coupling reactions involving vinyl and aryl triflates to give arylalkenes and biaryl compounds .Physical And Chemical Properties Analysis
Sodium Tetraphenylborate is a white crystalline solid . It is insoluble in water, but it can dissolve in organic solvents such as acetone and ethanol .科学的研究の応用
Precipitating Agent
Sodium tetraphenylborate is used as a precipitating reagent for various ions. It is particularly effective for precipitating potassium . This property makes it useful in analytical chemistry, where it can be used to isolate or quantify potassium.
Protecting Agent
Another application of Sodium tetraphenylborate is its use as a protecting agent for amino acids . This can be particularly useful in peptide synthesis, where protecting groups are often needed to prevent unwanted side reactions.
Preparation of N-acylammonium Salts
Sodium tetraphenylborate is used in the preparation of N-acylammonium salts . These salts have various applications in organic synthesis.
Phenyl Donor
In palladium-catalyzed cross-coupling reactions, Sodium tetraphenylborate can act as a phenyl donor . This allows for the preparation of arylalkenes and biaryl compounds, which are important structures in organic chemistry.
Use in Coordination Chemistry
Tetraphenylborates are often studied in organometallic chemistry because of their good solubility in nonpolar solvents and their crystallinity . For example, the homoleptic trimethylphosphite complexes {M [P (OCH 3) 3] 5 } 2+ (Ni, Pd, and Pt) have been prepared as their tetraphenylborate salts .
Source of Phenyl Groups
Sodium tetraphenylborate acts as a convenient source of phenyl groups in the catalytic process, enabling the synthesis of phenylated products .
作用機序
Target of Action
Sodium tetraphenylborate (NaB(C6H5)4) primarily targets potassium, ammonium, rubidium, and caesium ions , as well as some organic nitrogen compounds . It acts as a precipitating agent in inorganic and organometallic chemistry .
Mode of Action
The compound interacts with its targets by forming insoluble precipitates . This is achieved through a reaction where sodium tetraphenylborate allows the displacement of other ligands, which are removed from the solution as a precipitate . For example, it can allow N2 to displace the chloride ligand, which is removed from the solution as a precipitate of sodium chloride .
Biochemical Pathways
The primary biochemical pathway affected by sodium tetraphenylborate involves the precipitation of certain ions and organic nitrogen compounds. This leads to their removal from the solution, effectively altering the concentration of these ions or compounds in the solution .
Pharmacokinetics
The pharmacokinetics of sodium tetraphenylborate are largely determined by its solubility properties. It is highly soluble in water and organic solvents . This high solubility influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The primary result of sodium tetraphenylborate’s action is the formation of insoluble precipitates with certain ions and organic nitrogen compounds . This leads to a decrease in the concentration of these ions or compounds in the solution. In addition, it can generate stable, crystalline N-acylammonium salts by ion exchange .
Action Environment
The action of sodium tetraphenylborate can be influenced by environmental factors such as the presence of other ions or compounds in the solution, the pH of the solution, and the temperature. For instance, its solubility decreases with increasing concentration of the salting out agent in the solution . Furthermore, its water solution gradually decomposes and becomes turbid, but can be stored at room temperature when the pH value is adjusted to about 5 .
Safety and Hazards
将来の方向性
Sodium Tetraphenylborate has been used to isolate complexes containing dinitrogen ligands . It is also used as a precipitant in water treatment processes . Its low solubility potentially provides decontamination factors as high as 10^5 to 10^6, and the precipitate is typically in a form that is easily filtered .
特性
IUPAC Name |
sodium;tetraphenylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.Na/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSRCEJMTLMDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BNa | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4358-26-3 (Parent) | |
| Record name | Sodium tetraphenylborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2059728 | |
| Record name | Borate(1-), tetraphenyl-, sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Snow-white solid; [Merck Index] White, light cream-colored, or pale grey powder; [Alfa Aesar MSDS] | |
| Record name | Sodium tetraphenylborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17667 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium tetraphenylborate | |
CAS RN |
143-66-8 | |
| Record name | Sodium tetraphenylborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium tetraphenylborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tetraphenyl-, sodium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Borate(1-), tetraphenyl-, sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tetraphenylborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM TETRAPHENYLBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A96KL5H1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Sodium Tetraphenylborate has the molecular formula Na[B(C6H5)4] and a molecular weight of 342.22 g/mol.
A: NaBPh4 can decompose in acidic conditions, especially in the presence of palladium. [, ] This decomposition is influenced by factors like palladium and benzene concentrations, sodium ion concentration, and temperature. []
A: NaBPh4 serves as a titrant in volumetric methods for determining potassium content in various substances, including pharmaceuticals. [, , ] It forms a precipitate with potassium ions, allowing for quantitative analysis. [, , ]
A: Yes, a volumetric method using NaBPh4 as a titrant and Congo red as an indicator was established for this purpose. [] It works for non-ionics with more than 10 ethylene oxide units, with six units combining with one mole of NaBPh4. []
A: NaBPh4 precipitates both ammonium and cesium ions from aqueous solutions, enabling their recovery from waste streams. [] The precipitated salts can be further processed to isolate the desired ions. []
A: NaBPh4, in the presence of barium ions, forms pseudo-crown compounds with the poly(oxyethylene) portion of non-ionic surfactants. These compounds can then be titrated, allowing for their determination. []
A: NaBPh4 acts as a phenylating reagent in palladium-catalyzed reactions with aryl halides, leading to the formation of biaryl compounds. [, , ] This reaction is highly efficient, even with low catalyst loading, and can be accelerated using microwave irradiation. [, ]
A: Yes, NaBPh4 participates in cross-coupling reactions with aryl halides in water when catalyzed by polymer-supported palladium catalysts. [, ] This method offers an environmentally friendly approach to biaryl synthesis. [, ]
A: Using NaBPh4 with a Bedford-type palladacycle catalyst enables allylic arylation of cinnamyl acetates in water, even under an air atmosphere. [] This method produces high yields under mild conditions, highlighting the versatility of NaBPh4 in organic synthesis. []
A: Yes, NaBPh4 exhibits solubility in organic solvents such as acetone. This property is utilized in the recovery of cesium and ammonium ions from aqueous solutions. []
A: Studies demonstrate the accuracy and precision of these methods through recovery experiments and relative standard deviation (RSD) calculations. [, , , , ] The methods show good agreement with established techniques, confirming their reliability for quantitative analysis. [, , , , ]
A: Gravimetric methods using NaBPh4 are also established procedures for potassium determination. [, ] These methods, while accurate, can be more time-consuming compared to volumetric techniques. [, ]
ANone: Researchers utilize various analytical techniques, including:
- Conductometry: This method measures the change in conductivity of a solution during titration with NaBPh4, useful for determining the concentration of various analytes. [, , , , ]
- FTIR spectroscopy: This technique identifies functional groups and investigates interactions between molecules, providing insights into the structure and behavior of NaBPh4 in different systems. []
- Gas chromatography: This method is employed for analyzing volatile compounds, particularly in studies involving the decomposition of NaBPh4. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




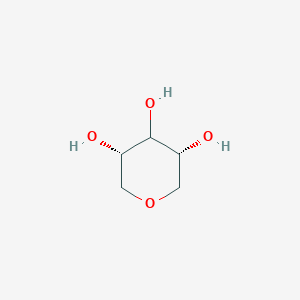
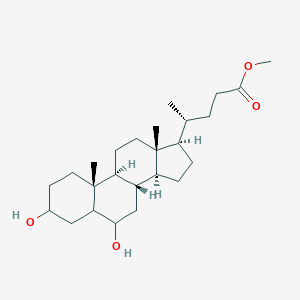
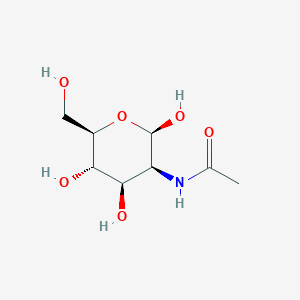
![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)
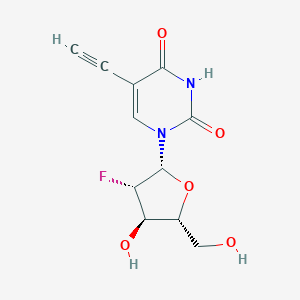
![(s)-p1-(3-Mercapto-1-pyrrolidinyl)ethylidene]-(4-nitrophenyl)methyl ester, carbamic acid](/img/structure/B116414.png)
![2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B116421.png)
![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B116429.png)
